molecular formula C18H20N2O3S B195358 Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate CAS No. 160844-75-7

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

Cat. No.: B195358
CAS No.: 160844-75-7
M. Wt: 344.4 g/mol
InChI Key: OGAZOYHQFBSRMC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (CAS: 160844-75-7, molecular formula: C₁₈H₂₀N₂O₃S) is a critical intermediate in synthesizing febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout . Structurally, it features a thiazole ring substituted with a methyl group at position 4, a carboxylate ester at position 5, and a phenyl ring at position 2 bearing a cyano group at position 3 and an isobutoxy group at position 2. This compound is synthesized via a multi-step process involving cyclization, formylation, dehydration, and alkylation, achieving an overall yield of 23% in febuxostat production . Its purity and stability are validated using reverse-phase ultra-performance liquid chromatography (RP-UPLC) with a buffer-acetonitrile (1:4) mobile phase .

Properties

IUPAC Name

ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAZOYHQFBSRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144416
Record name Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160844-75-7
Record name Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate
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Record name 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester
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Record name Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate
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Record name ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate typically involves a multi-step process. One common method starts with the reaction of 3-cyano-4-isobutoxyphenyl boronic acid with ethyl 2-bromo-4-methylthiazole-5-carboxylate through a Suzuki cross-coupling reaction . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. For instance, the conversion of a formyl group to a cyano group in the synthesis of febuxostat, a related compound, has been achieved using novel and high-yield methods . These methods can be adapted for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

1. Treatment of Hyperuricemia and Gout
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is primarily utilized in the context of febuxostat, a xanthine oxidase inhibitor. This class of drugs is effective in lowering serum urate levels, making it crucial for managing conditions like gout and hyperuricemia. Clinical studies have demonstrated that doses ranging from 40 to 120 mg/day of febuxostat significantly reduce urate levels in patients with gout .

Study Findings
Clinical trial on febuxostatDemonstrated efficacy in lowering serum urate levels in gout patients.
Long-term safety studyEstablished the safety profile of febuxostat over extended use periods.

2. Research on Xanthine Oxidase Inhibition
Research has shown that compounds similar to this compound exhibit potent xanthine oxidase inhibition properties. This mechanism is vital not only for treating gout but also for exploring potential therapies for other conditions linked to oxidative stress and inflammation .

Synthesis and Production

The synthesis of this compound typically involves a multi-step chemical reaction process. The general synthetic route includes:

  • Starting Materials : Ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate.
  • Reagents : Potassium carbonate and isobutyl bromide.
  • Conditions : The reaction is conducted in dimethylformamide at approximately 75°C for about eight hours.
  • Purification : The resultant compound is filtered, washed, and dried to yield the final product with a high purity level (approximately 92.9% yield) .

Case Studies

Case Study 1: Efficacy in Chronic Gout Management
A clinical study involving patients with chronic gout illustrated that the administration of febuxostat (and by extension, its impurities) led to significant reductions in serum urate levels compared to traditional therapies like allopurinol. The study emphasized the importance of monitoring urate levels regularly to optimize treatment strategies .

Case Study 2: Safety Profile Assessment
Long-term safety assessments have been conducted to evaluate the adverse effects associated with prolonged use of febuxostat and its related compounds. These studies have generally found that while there are some risks, the benefits in terms of urate reduction and gout flare prevention outweigh potential side effects for most patients .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate involves its interaction with specific molecular targets. For instance, in the case of febuxostat, the compound inhibits xanthine oxidase, an enzyme responsible for the synthesis of uric acid . This inhibition reduces serum uric acid levels, providing therapeutic benefits for patients with gout.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate to related compounds are summarized below:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name CAS Number Key Substituents Similarity Score Role/Notes
This compound 160844-75-7 3-cyano, 4-isobutoxy 1.00 Final intermediate in febuxostat synthesis; optimized for lipophilicity
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 161797-99-5 4-hydroxy 0.92 Precursor in early synthesis stages; polar due to hydroxyl group
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 161798-02-3 3-cyano, 4-hydroxy 0.89 Intermediate before isobutoxylation; higher solubility in polar solvents
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 161798-01-2 3-formyl, 4-hydroxy - Early intermediate; formyl group replaced by cyano in later steps

Key Findings:

Structural Evolution: The hydroxyl group in Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161797-99-5) is replaced by isobutoxy in the target compound, enhancing lipophilicity and bioavailability . The cyano group in the target compound (vs.

Synthetic Efficiency :

  • The target compound’s synthesis involves milder conditions (e.g., 90°C for 4 hours in DMF) compared to earlier intermediates requiring harsher dehydration steps .
  • Its similarity score of 0.92 with Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate reflects shared core structure but divergent pharmacokinetics due to substituents .

Analytical Differentiation :

  • RP-UPLC effectively distinguishes these analogs: the isobutoxy group reduces polarity, resulting in longer retention times than hydroxyl-bearing analogs .

Pharmacological Relevance :

  • The isobutoxy group in the target compound optimizes steric and electronic properties for enzymatic inhibition, unlike hydroxyl or formyl analogs, which are less active .

Safety Profiles :

  • The target compound carries a GHS H302 warning (harmful if swallowed), while hydroxylated analogs may exhibit different toxicity due to altered metabolic pathways .

Research Implications

  • Lumping Strategy: Compounds like Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161798-02-3) and the target compound may be grouped in computational models due to shared reactivity, though their substituents dictate distinct biological behaviors .
  • Scale-Up Viability : The target compound’s synthesis is scalable (validated by 23% overall yield), offering advantages over intermediates requiring unstable reagents .

Biological Activity

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, also known as Febuxostat Ethyl Ester, is a compound with significant biological activity, particularly in the context of hyperuricemia and gout management. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 344.43 g/mol
  • CAS Number : 160844-75-7
  • Physical State : White crystalline powder
  • Melting Point : Approximately 176 °C

This compound acts primarily as a xanthine oxidase inhibitor . This mechanism reduces the production of uric acid, making it effective in treating conditions associated with elevated uric acid levels, such as gout. The inhibition of xanthine oxidase leads to decreased serum urate levels, which is crucial for managing hyperuricemia.

Pharmacological Applications

  • Treatment of Hyperuricemia and Gout :
    • Clinical studies have demonstrated that Febuxostat (the parent compound) effectively lowers serum urate levels in patients with chronic gout. Dosages ranging from 40 mg to 120 mg per day have been shown to be effective in managing symptoms and preventing flare-ups .
  • Comparative Efficacy :
    • In comparison to allopurinol, another common treatment for gout, Febuxostat has been associated with a lower incidence of side effects and may be more effective in patients who are intolerant to allopurinol .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety of this compound:

  • Study on Efficacy : A randomized clinical trial involving patients with chronic gout showed that those treated with Febuxostat experienced a significant reduction in serum urate levels compared to placebo groups .
  • Long-term Safety : Longitudinal studies have indicated that long-term use of Febuxostat does not significantly increase the risk of cardiovascular events compared to other urate-lowering therapies .

Data Table: Comparative Efficacy of Uric Acid Lowering Agents

TreatmentDosage Range (mg/day)Serum Urate Reduction (%)Side Effects
Allopurinol100 - 300~30%Rash, gastrointestinal issues
Febuxostat40 - 120~50%Liver enzyme elevation, nausea
Ethyl Ester FormN/ASimilar to FebuxostatSimilar profile

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, and what are their respective yields?

Methodological Answer: The compound is primarily synthesized as a key intermediate in the production of Febuxostat, a xanthine oxidase inhibitor. Two main routes are documented:

  • Route 1 (Classical Approach):
  • Step 1: Cyclization of 4-hydroxythiobenzamide (derived from 4-hydroxybenzonitrile) with 2-chloroethyl acetoacetate.

  • Step 2: Duff reaction with urotropine to introduce the aldehyde group.

  • Step 3: Oximation, etherification, and hydrolysis to yield the final product.

  • Overall Yield: 28% .

    • Route 2 (Fe/Na₂S₂O₈ System):
  • Key Step: Conversion of aldehyde intermediates to nitriles using NH₃·H₂O/FeCl₂/NaI/Na₂S₂O₈ under oxidative conditions.

  • Advantage: Higher efficiency for aryl nitriles, with direct application to Febuxostat intermediates.

  • Yield: Not explicitly stated but described as "good" for analogous reactions .

    Table 1: Comparison of Synthetic Routes

    ParameterRoute 1 (Classical)Route 2 (Fe/Na₂S₂O₈ System)
    Key ReagentsUrotropine, 2-chloroethyl acetoacetateFeCl₂, NaI, Na₂S₂O₈
    Critical StepDuff reactionOxidative nitrile formation
    Yield28%Not quantified (reported as efficient)
    ScalabilityModerateHigh (suitable for pipelines)

Q. What spectroscopic methods are recommended for characterizing the compound's purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR: Used to confirm substituent positions (e.g., isobutoxy, cyano groups). For example, δ 171.7 ppm (carbonyl C=O) and δ 150.8 ppm (thiazole C) in ¹³C NMR .

    • Mass Spectrometry (HRMS):
  • High-resolution MS validates molecular weight (e.g., [M + H]⁺ calculated as 455.2329, observed 455.2325) .

    • X-ray Crystallography:
  • Single-crystal XRD resolves bond lengths and angles, critical for confirming stereochemistry (e.g., C–H distances refined to 0.93–0.97 Å) .

    Table 2: Key Spectroscopic Data

    TechniqueCritical Peaks/ParametersReference
    ¹³C NMR (CDCl₃)171.7 ppm (C=O), 150.8 ppm (thiazole C)
    HRMS455.2329 [M + H]⁺
    XRDC–H bond lengths: 0.93–0.97 Å

Advanced Research Questions

Q. How can researchers optimize the conversion of aldehyde intermediates to nitriles in the synthesis of this compound?

Methodological Answer: The FeCl₂/NaI/Na₂S₂O₈ system () offers a robust pathway for nitrile formation. Optimization strategies include:

  • Catalyst Loading: Adjust FeCl₂:NaI ratios (e.g., 1:1.2 molar ratio) to balance reactivity and byproduct formation.
  • Temperature Control: Reactions performed at 50°C for 12 hours improve yield while minimizing decomposition .
  • Substrate Scope Testing: Evaluate electron-deficient vs. electron-rich aryl aldehydes to assess reaction generality.

Note: Conflicting data may arise from competing pathways (e.g., over-oxidation). Validate using LC-MS to track intermediate stability.

Q. What computational approaches are suitable for studying the compound's interaction with xanthine oxidase (XO)?

Methodological Answer:

  • Molecular Docking:
  • Use software like AutoDock Vina to model the compound’s binding to the molybdenum-pterin active site of XO. Compare with Febuxostat’s binding mode (IC₅₀ = 0.6 nM) .

    • QSAR Modeling:
  • Develop quantitative structure-activity relationship models using topological descriptors (e.g., Wiener index) to predict inhibitory potency .

    • MD Simulations:
  • Conduct 100-ns molecular dynamics simulations to assess stability of the compound-XO complex under physiological conditions.

    Table 3: Computational Parameters for XO Interaction Studies

    ParameterDocking (AutoDock Vina)QSAR ModelMD Simulation
    Key MetricBinding affinity (ΔG)Topological indexRMSD (protein-ligand)
    Reference CompoundFebuxostat (ΔG = -9.2 kcal/mol)TEI-6720 (training set)Allopurinol (control)
    ValidationCross-docking with PDB 1N5XLeave-one-out CVEnergy minimization

Data Contradiction Analysis

  • Synthesis Routes: (28% yield) vs. (unquantified efficiency).
  • Resolution: Route 1 is preferred for small-scale purity, while Route 2 is scalable for high-throughput applications.
    • Biological Activity: classifies the compound as a "high-activity" XO inhibitor, but no experimental IC₅₀ is provided.
  • Recommendation: Validate via in vitro assays (e.g., Amplex Red XO Activity Assay) to resolve discrepancies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

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